molecular formula C21H27BrN2O2 B3467429 1-(5-bromo-2-methoxybenzyl)-4-(4-ethoxybenzyl)piperazine

1-(5-bromo-2-methoxybenzyl)-4-(4-ethoxybenzyl)piperazine

Cat. No.: B3467429
M. Wt: 419.4 g/mol
InChI Key: JBACYGSBTBKXTJ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxybenzyl)-4-(4-ethoxybenzyl)piperazine is a synthetic piperazine derivative characterized by two distinct benzyl substituents: a 5-bromo-2-methoxybenzyl group at position 1 and a 4-ethoxybenzyl group at position 4 of the piperazine ring. This compound belongs to a broader class of piperazine-based molecules, which are widely studied for their pharmacological versatility, including anticancer, antimicrobial, and neurotransmitter receptor modulation activities . The bromine and methoxy groups on the aromatic ring may enhance lipophilicity and influence binding to biological targets, while the ethoxy group could contribute to metabolic stability .

Properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BrN2O2/c1-3-26-20-7-4-17(5-8-20)15-23-10-12-24(13-11-23)16-18-14-19(22)6-9-21(18)25-2/h4-9,14H,3,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBACYGSBTBKXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-methoxybenzyl)-4-(4-ethoxybenzyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-methoxybenzyl chloride and 4-ethoxybenzyl chloride.

    Nucleophilic Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction where piperazine reacts with the benzyl chlorides under basic conditions.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2-methoxybenzyl)-4-(4-ethoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-(4-ethoxybenzyl)piperazine would depend on its specific biological target. Generally, compounds in the piperazine class can interact with various molecular targets, including:

    Receptors: Binding to neurotransmitter receptors such as serotonin or dopamine receptors.

    Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Ion Channels: Affecting the function of ion channels, altering cellular signaling and function.

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally or functionally related compounds:

Structural Analogues
Compound Name Key Substituents Biological Activity/Mechanism Reference ID
Target Compound 5-Bromo-2-methoxybenzyl; 4-ethoxybenzyl Regulates protein synthesis via eIF2α
1-(4-Biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl)piperazine oxalate Biphenylylcarbonyl; 5-bromo-2-methoxybenzyl Inhibits eIF2α, reducing global protein synthesis
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine 2-Methoxyphenyl; piperidin-4-yl High affinity for dopamine D2 receptors
1-(3-Bromobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine 3-Bromobenzyl; 2,4,5-trimethoxybenzyl Antifungal (Candida albicans virulence inhibition)
1-(4-Chlorobenzhydryl)piperazine derivatives 4-Chlorobenzhydryl; substituted benzoyl Cytotoxic against multiple cancer cell lines

Key Observations :

  • Methoxy and ethoxy groups increase solubility and modulate pharmacokinetics .
  • Mechanistic Diversity : While the target compound and its oxalate derivative () act on translational regulation (e.g., eIF2α), other analogues target dopamine receptors (), fungal virulence (), or cancer cell proliferation ().
Functional Analogues
  • Anticancer Activity: The 4-chlorobenzhydryl derivatives (e.g., compounds 5a–g in ) showed cytotoxicity against liver (HEPG2, IC₅₀ = 2.1 µM), breast (MCF7, IC₅₀ = 3.8 µM), and colon cancer cells.
  • Neurotransmitter Modulation: Derivatives like 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine exhibited nanomolar affinity for dopamine D2 receptors (Ki = 12 nM), suggesting superior neuroactivity compared to the target compound, which lacks receptor-specific data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-bromo-2-methoxybenzyl)-4-(4-ethoxybenzyl)piperazine
Reactant of Route 2
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1-(5-bromo-2-methoxybenzyl)-4-(4-ethoxybenzyl)piperazine

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